4-Hydroxy-3-phenylcoumarin 4-Hydroxy-3-phenylcoumarin
Brand Name: Vulcanchem
CAS No.: 1786-05-6
VCID: VC0191442
InChI: InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H
SMILES: C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O
Molecular Formula: C15H10O3
Molecular Weight: 238.24

4-Hydroxy-3-phenylcoumarin

CAS No.: 1786-05-6

Cat. No.: VC0191442

Molecular Formula: C15H10O3

Molecular Weight: 238.24

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-phenylcoumarin - 1786-05-6

CAS No. 1786-05-6
Molecular Formula C15H10O3
Molecular Weight 238.24
IUPAC Name 4-hydroxy-3-phenylchromen-2-one
Standard InChI InChI=1S/C15H10O3/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9,16H
SMILES C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O

Chemical Properties and Structure

4-Hydroxy-3-phenylcoumarin (CAS: 1786-05-6) is formally known as 4-hydroxy-3-phenylchromen-2-one. The compound features a coumarin scaffold with a phenyl group at position 3 and a hydroxyl group at position 4, creating a structure with distinct physicochemical properties and biological activity profiles.

Physical and Chemical Characteristics

The compound exhibits specific physical and chemical properties that influence its behavior in various environments. Based on analytical data, 4-hydroxy-3-phenylcoumarin possesses the molecular formula C₁₅H₁₀O₃ with a molecular weight of 238.238 g/mol . It presents as a solid with characteristic physical properties suitable for various applications in chemical and pharmaceutical research.

Table 1: Physicochemical Properties of 4-Hydroxy-3-phenylcoumarin

PropertyValue
Molecular FormulaC₁₅H₁₀O₃
Molecular Weight238.238 g/mol
Density1.367 g/cm³
Boiling Point393.7°C at 760 mmHg
Flash Point151.5°C
LogP3.16560
Vapour Pressure6.63E-07 mmHg at 25°C
Index of Refraction1.679
PSA50.44000
HS Code2932209090

Synthesis Methods

The preparation of 4-hydroxy-3-phenylcoumarin can be accomplished through multiple synthetic pathways, with researchers employing various methodologies to achieve efficient and high-yield synthesis.

Suzuki Coupling Reaction

One effective approach for synthesizing 4-hydroxy-3-phenylcoumarins involves the preparation of phenyliodonium coumarinate species, followed by a palladium-catalyzed Suzuki coupling reaction. This method begins with commercially available 6-chloro-4-hydroxycoumarin, which is transformed into an iodonium zwitterion intermediate. The subsequent coupling with appropriately substituted phenyl boronic acids yields the desired 4-hydroxy-3-phenylcoumarin derivatives .

The synthesis process typically follows this general procedure:

  • Formation of 3-phenyliodonium coumarinates from 4-hydroxycoumarin and iodobenzene diacetate

  • Suzuki coupling with phenyl boronic acids using palladium catalysis

  • Purification to obtain the target compound

Comparative Synthesis Approaches

When comparing synthesis methods for coumarin derivatives, researchers have noted that both the Perkin reaction and Suzuki coupling represent effective strategies. The Perkin reaction is particularly useful for synthesizing 3-phenylcoumarins, while the Suzuki coupling demonstrates greater utility for introducing the phenyl group at position 3 of 4-hydroxycoumarins .

The synthesis methodology selection depends on various factors including desired substitution patterns, available starting materials, and required yields. Both approaches have been validated as efficient and general methodologies for producing these valuable compounds .

Biological Activities

Coumarins broadly exhibit diverse biological activities, with 4-hydroxy-3-phenylcoumarin specifically demonstrating interesting pharmacological potential through various mechanisms.

MAO Inhibitory Properties

Research has established that 4-hydroxy-3-phenylcoumarins exhibit notable enzyme inhibitory properties, particularly against monoamine oxidase (MAO). MAO is a FAD-dependent enzyme located in the outer mitochondrial membrane of neuronal, glial, and other mammalian cells. This enzyme catalyzes the oxidative deamination of dietary amines and neurotransmitters, thus regulating intracellular levels of biogenic amines in the brain and peripheral tissues .

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activities provides critical insights for optimizing 4-hydroxy-3-phenylcoumarin derivatives for specific therapeutic applications.

Influence of Substitution Patterns

Research has demonstrated that the biological activity of coumarin derivatives, including 4-hydroxy-3-phenylcoumarins, is significantly influenced by the nature and position of substituents on both the coumarin core and the phenyl ring at position 3. Studies focusing on MAO inhibition have revealed that:

  • Small substitutions at positions C6 or C8 of the coumarin nucleus significantly impact activity when a phenyl group is located at C3

  • Substituents on the 3-phenyl ring play a crucial role in determining both activity and selectivity

  • Meta and para substitutions on the phenyl ring are generally most favorable for MAO inhibitory activity

These findings suggest that strategic modifications to the 4-hydroxy-3-phenylcoumarin scaffold could yield derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Comparative Analysis with Related Compounds

The structural relationship between 3-phenylcoumarins and 4-hydroxy-3-phenylcoumarins provides valuable comparative insights into their respective properties and activities.

3-Phenylcoumarin vs. 4-Hydroxy-3-phenylcoumarin

3-Phenylcoumarin (CAS: 955-10-2) represents a closely related compound that lacks the hydroxyl group at position 4. This structural difference results in distinct physicochemical properties:

Table 2: Comparison of 3-Phenylcoumarin and 4-Hydroxy-3-phenylcoumarin

Property3-Phenylcoumarin4-Hydroxy-3-phenylcoumarin
Molecular FormulaC₁₅H₁₀O₂C₁₅H₁₀O₃
Molecular Weight222.24 g/mol238.24 g/mol
Melting Point140-141°CNot specified in sources
Boiling Point403.8±24.0°C (Predicted)393.7°C at 760 mmHg
Density1.239±0.06 g/cm³ (Predicted)1.367 g/cm³

From a biological activity perspective, comparative studies have revealed that 4-hydroxy-3-phenylcoumarins and 3-phenylcoumarins exhibit different MAO inhibition profiles, with the 4-hydroxy derivatives generally demonstrating distinctive selectivity patterns that could be advantageous for specific therapeutic applications .

Research Applications and Future Perspectives

The unique properties of 4-hydroxy-3-phenylcoumarin position it as a compound of interest across multiple research domains, with potential applications in medicinal chemistry, pharmaceutical development, and biochemical research.

Ongoing Research Directions

Current research efforts focus on optimizing the structure of 4-hydroxy-3-phenylcoumarin derivatives to enhance their biological activities and pharmacokinetic properties. This includes:

  • Development of more selective MAO inhibitors through strategic structural modifications

  • Investigation of alternative synthesis pathways to improve yield and purity

  • Exploration of structure-activity relationships to identify optimal substitution patterns

  • Evaluation of potential synergistic effects when combined with other bioactive compounds

These research directions aim to expand our understanding of 4-hydroxy-3-phenylcoumarin and its derivatives, potentially leading to novel therapeutic agents with improved efficacy and safety profiles.

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